molecular formula C12H24OSi B14282718 1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one CAS No. 120943-74-0

1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one

Cat. No.: B14282718
CAS No.: 120943-74-0
M. Wt: 212.40 g/mol
InChI Key: OAZZLNRVCMVPEF-UHFFFAOYSA-N
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Description

1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-one backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols, amines, and other functional groups due to its stability and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol or enolate under basic conditions. Common bases used include imidazole, 2,6-lutidine, or triethylamine. The reaction is often carried out in solvents such as acetonitrile or dimethylformamide at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one is widely used in scientific research for its role as a protecting group. Its applications include:

Mechanism of Action

The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the functional group from unwanted reactions. The stability of the silyl ether is due to the strong Si-O bond and the bulky tert-butyl group, which prevents hydrolysis under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one is unique due to its balance of stability and ease of removal. The tert-butyl(dimethyl)silyl group offers significant steric protection while being removable under mild conditions, making it highly versatile in organic synthesis.

Properties

CAS No.

120943-74-0

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one

InChI

InChI=1S/C12H24OSi/c1-10(2)8-9-11(13)14(6,7)12(3,4)5/h8-10H,1-7H3

InChI Key

OAZZLNRVCMVPEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(=O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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